2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
The compound 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide features a 4-oxo-5,6-dihydro-4H-1,3-thiazine core, substituted with a 4-methoxybenzylamino group at position 2 and a 2-methylphenylcarboxamide at position 4. Structural analogs and related metabolites (e.g., xylazine derivatives) indicate that modifications to the aromatic substituents and thiazine ring significantly influence physicochemical and biological properties .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylimino]-N-(2-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-5-3-4-6-16(13)22-19(25)17-11-18(24)23-20(27-17)21-12-14-7-9-15(26-2)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLONZDGAOOQABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds in the thiazine class, including the one in focus, often exhibit their biological activity through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that these compounds can effectively bind to the colchicine-binding site on tubulin, which is critical for their anticancer effects .
Anticancer Properties
The anticancer efficacy of 2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been evaluated against various cancer cell lines. The following table summarizes its activity compared to other known anticancer agents:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazine Compound | Prostate Cancer (PC-3) | 0.7 - 1.0 | Tubulin polymerization inhibitor |
| Thiazine Compound | Melanoma (A375) | 1.8 - 2.6 | Tubulin polymerization inhibitor |
| SMART-H | Prostate Cancer (PC-3) | 0.4 - 2.2 | Tubulin polymerization inhibitor |
| SMART-F | Melanoma (A375) | 1.6 - 3.9 | Tubulin polymerization inhibitor |
The compound demonstrated significant cytotoxicity across multiple cancer types with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Modifications to either the methoxybenzyl group or the thiazine ring can significantly alter potency and selectivity against various cancer cell lines. For instance:
- Substituting different aromatic groups at the 4-amide position has been shown to maintain or enhance cytotoxicity.
- The presence of specific functional groups influences binding affinity to tubulin and overall pharmacokinetic properties .
Case Studies
Case Study: In Vivo Efficacy
In vivo studies using xenograft models have confirmed the efficacy of this thiazine derivative in reducing tumor size without significant neurotoxicity. For instance, treatment with SMART-H resulted in tumor growth inhibition rates ranging from 4% to 30% , showcasing its potential for clinical application .
Case Study: Overcoming Multidrug Resistance
Notably, compounds like SMART-F have been effective against multidrug-resistant (MDR) cancer cells, indicating a promising avenue for treating resistant cancer types . This characteristic is vital as drug resistance remains a significant challenge in oncology.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Key Observations:
- Carboxamide Variations : The 2-methylphenyl group in the target compound may sterically hinder enzymatic degradation compared to smaller substituents (e.g., 4-fluorophenyl), as seen in xylazine metabolites .
Comparison with Heterocyclic Derivatives
Oxadiazine and Oxazine Analogs
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine : This oxadiazine derivative shares a six-membered heterocyclic core but differs in ring heteroatoms (O vs. S in thiazine). Oxadiazines are typically synthesized via dehydrosulfurization, suggesting divergent synthetic routes compared to thiazines .
Thiazole and Triazole Derivatives
- Compounds like N-benzyl-4-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-4-oxobutanamide () and isoxazolmethylthio derivatives () highlight the diversity of heterocyclic pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
